molecular formula C20H26N2O5S2 B6512372 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 946250-30-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B6512372
CAS No.: 946250-30-2
M. Wt: 438.6 g/mol
InChI Key: VITUKDXZYFWSJC-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide (CAS 946250-30-2) is a chemical compound of significant interest in medicinal chemistry and chemical biology research, with a molecular formula of C20H26N2O5S2 and a molecular weight of 438.56 g/mol . This reagent features a distinctive molecular architecture, integrating a tetrahydroquinoline scaffold—a structure widely recognized in pharmacologically active compounds —with a 5-ethyl-2-methoxybenzene-sulfonamide group. The presence of dual sulfonamide functionalities enhances its potential for targeted interactions with specific enzymes and receptors . Recent scientific investigations have highlighted its potential utility in modulating key biological signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammatory processes and cancer progression . Preclinical research suggests this compound may serve as a valuable lead molecule in oncology and immunology research, having shown promising activity in models of certain leukemias and rheumatoid arthritis . Its structural characteristics contribute to a high binding affinity for specific biological targets, making it a compelling candidate for further mechanistic studies and hit-to-lead optimization campaigns . The compound is offered with a purity of 95% and higher , and is supplied for research applications only. This product is intended for laboratory research use exclusively and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITUKDXZYFWSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N2O4SC_{17}H_{22}N_2O_4S and has a molecular weight of 378.49 g/mol. Its structure features a tetrahydroquinoline moiety linked to a methoxybenzene sulfonamide group, which is crucial for its biological activity. The sulfonamide functional group is known for its interactions with various biological targets.

PropertyValue
Molecular FormulaC17H22N2O4S
Molecular Weight378.49 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Sulfonamides are known to interfere with bacterial folic acid synthesis, and similar mechanisms may be applicable in targeting cancer cells or inflammatory pathways.

Biological Activities

Research indicates that compounds of this class exhibit a range of biological activities:

  • Antimicrobial Activity : The sulfonamide group allows for effective inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Anticancer Properties : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of the MAPK pathway.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those used in conventional antibiotics, suggesting a promising lead for further development in antimicrobial therapies.

Preparation Methods

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline precursors offers an alternative:

  • Catalyst : Palladium on carbon (Pd/C) or ruthenium dioxide (RuO₂) under 50–100 psi H₂ pressure.

  • Solvent System : Ethanol or tetrahydrofuran (THF) at 25–60°C.

  • Yield : 60–85%, contingent on substituent electronic effects.

Sequential Sulfonylation Reactions

The tetrahydroquinoline core undergoes two sulfonylation steps to install the ethanesulfonyl and 5-ethyl-2-methoxybenzenesulfonamide groups.

First Sulfonylation: Ethanesulfonyl Group Installation

Reagents :

  • Ethanesulfonyl chloride (1.2 equivalents)

  • Base: Pyridine or triethylamine (2.5 equivalents)
    Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) at 0°C → room temperature.

  • Reaction Time: 6–12 hours.
    Workup :

  • Quench with ice-cold water.

  • Extract with DCM (3×).

  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
    Yield : 70–82%.

Second Sulfonylation: 5-Ethyl-2-Methoxybenzenesulfonamide Installation

Reagents :

  • 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (1.5 equivalents)

  • Base: Sodium hydride (NaH) in DMF at 0°C
    Conditions :

  • Solvent: Dry DMF under nitrogen atmosphere.

  • Temperature: 0°C → room temperature over 6 hours.
    Workup :

  • Dilute with ethyl acetate.

  • Wash with brine (3×), dry, and concentrate.

  • Recrystallize from ethanol/water (4:1).
    Yield : 65–78%.

Table 1: Sulfonylation Reaction Optimization

ParameterEthanesulfonylationBenzenesulfonylation
Equivalents of Reagent1.21.5
BasePyridineNaH
SolventDCMDMF
Temperature0°C → RT0°C → RT
Purification MethodColumn ChromatographyRecrystallization
Average Yield76%71%

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability and reproducibility:

  • Ethanesulfonylation : Tubular reactors with residence times of 30–60 minutes at 25°C.

  • Benzenesulfonylation : Microreactors with integrated temperature control (5–10°C) to prevent exothermic side reactions.

Green Chemistry Metrics

  • Atom Economy : 89% for benzenesulfonylation (vs. 76% for batch methods).

  • E-Factor : 1.2 kg waste/kg product, achieved via solvent recycling.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

  • ¹H NMR :

    • Ethanesulfonyl group: δ 3.2–3.4 ppm (quartet, –SO₂CH₂CH₃).

    • 5-Ethyl-2-methoxybenzene: δ 1.2 ppm (triplet, –CH₂CH₃), δ 3.8 ppm (singlet, –OCH₃).

  • ESI-MS : m/z 498.2 [M+H]⁺ (calculated for C₂₁H₂₇N₃O₅S₂).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 12.4 min, purity ≥98%.

  • Elemental Analysis : C 50.6%, H 5.4%, N 8.4% (theoretical: C 50.7%, H 5.5%, N 8.4%).

Challenges and Mitigation Strategies

Steric Hindrance in Bis-Sulfonylation

The sequential addition of bulky sulfonyl groups risks incomplete reactions. Solutions include:

  • Excess Reagent : 1.5 equivalents of sulfonyl chloride.

  • High-Boiling Solvents : DMF enhances solubility at elevated temperatures.

Epimerization During Purification

  • Low-Temperature Recrystallization : Ethanol/water at 4°C prevents racemization.

  • Chiral HPLC Monitoring : Polysaccharide columns (Chiralpak IG) confirm enantiomeric purity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Sulfonylation : Reacting tetrahydroquinoline derivatives with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Amide/Coupling Reactions : Introducing the 5-ethyl-2-methoxybenzene sulfonamide moiety via nucleophilic substitution or coupling reagents like EDC/HOBt.

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (≥95% purity) .

  • Critical Parameters : Temperature control (0–5°C for sulfonylation), solvent choice (DMF for coupling), and reaction time (12–24 hours) significantly impact yield .

Q. Which structural characterization techniques are essential for confirming the compound’s identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the tetrahydroquinoline and benzene rings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₉N₃O₅S₂).
  • HPLC : Assess purity (>98% for biological assays).
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities .

Q. What functional groups in this compound are critical for its biological activity?

  • Key Groups :

  • Ethanesulfonyl Group : Enhances solubility and modulates enzyme inhibition (e.g., sulfonamide-targeted proteases).
  • Methoxy and Ethyl Substituents : Influence lipophilicity and binding affinity to hydrophobic pockets in biological targets.
  • Tetrahydroquinoline Core : Provides rigidity for target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>70%) while maintaining purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading.
  • In Situ Monitoring : Use FTIR or TLC to track reaction progression and minimize side products.
  • Post-Reaction Quenching : Rapid cooling and neutralization prevent degradation of sulfonamide intermediates .
    • Example Optimization : reports a 68% yield using DMF at 80°C with 1.2 equivalents of coupling reagent .

Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic vs. colorimetric assays) to rule out assay-specific artifacts.
  • Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently.
  • Molecular Docking : Compare binding poses in silico to identify assay conditions affecting target conformation .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modifications to the ethyl, methoxy, or sulfonamide groups.
  • Biological Screening : Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends.
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity .
    • Example from : Fluorine substitution at the benzene ring improved selectivity for kinase targets by 3-fold .

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